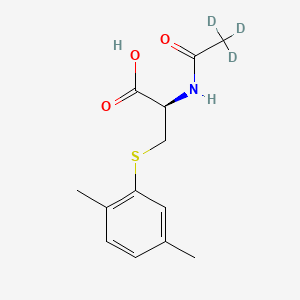

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-3-(2,5-dimethylphenyl)sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-8-4-5-9(2)12(6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCBFFLCBUOZER-NQNNWHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)SCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSC1=C(C=CC(=C1)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 is the deuterated form of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a mercapturic acid derivative. This isotopically labeled compound serves as a crucial internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] Its utility is particularly significant in the field of toxicology and drug metabolism, where it is used to accurately measure exposure to its parent compound, 2,5-dimethylaniline.

2,5-Dimethylaniline, also known as 2,5-xylidine, is an aromatic amine employed in the manufacturing of dyes and other chemical products. Due to its potential toxicity, monitoring human exposure is critical. The un-labeled N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a metabolite of 2,5-dimethylaniline, and its detection in urine serves as a biomarker of exposure. The use of a stable isotope-labeled internal standard like the d3 variant is the gold standard for mitigating variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantification.

Physicochemical Properties

The following tables summarize the known quantitative data for this compound and its non-deuterated analogue.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1331909-07-9 | [2][3] |

| Molecular Formula | C13H14D3NO3S | [2][4] |

| Molecular Weight | 270.37 g/mol | [4] |

| Appearance | Pale Yellow Solid | - |

| Storage Temperature | 2-8°C | |

| Country of Origin | US |

Table 2: Properties of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Non-deuterated)

| Property | Value | Source |

| CAS Number | 581076-70-2 | [2] |

| Molecular Formula | C13H17NO3S | - |

| Molecular Weight | 267.35 g/mol | - |

Table 3: Solubility of N-acetyl-L-cysteine (NAC) - A structurally related compound

| Solvent | Solubility | Source |

| Ethanol | ~50 mg/mL | [5] |

| DMSO | ~50 mg/mL | [5] |

| Dimethyl formamide | ~50 mg/mL | [5] |

| PBS (pH 7.2) | ~30 mg/mL | [5] |

Metabolic Pathway of 2,5-Dimethylaniline

The formation of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a result of the biotransformation of 2,5-dimethylaniline. This metabolic process, known as the mercapturic acid pathway, is a major route for the detoxification of xenobiotics. The pathway involves the conjugation of the xenobiotic with glutathione, followed by a series of enzymatic modifications.

Synthesis Workflow

The synthesis of N-Acetyl-S-(aryl)-L-cysteine derivatives generally involves the acetylation of L-cysteine followed by conjugation with the aryl compound. For the deuterated version, a deuterated acetyl source is used.

Experimental Protocols

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantification of the corresponding non-deuterated metabolite in biological matrices such as urine.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

-

Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 1 mL aliquot of urine, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution).

-

Hydrolysis (Optional): To measure total metabolite concentration (free and conjugated), enzymatic or chemical hydrolysis can be performed at this stage.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (1 mL) and then water (1 mL) through the cartridge.

-

Sample Loading: Load the spiked urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove interfering hydrophilic compounds, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove other impurities.

-

Elution: Elute the analyte and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

-

-

Quantification:

-

The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard.

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Conclusion

This compound is an indispensable tool for researchers and scientists in the fields of toxicology, drug metabolism, and clinical chemistry. Its use as an internal standard in advanced analytical techniques like LC-MS/MS allows for the highly accurate and precise quantification of the corresponding non-deuterated metabolite, a key biomarker for exposure to 2,5-dimethylaniline. The detailed methodologies and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in research and development settings.

References

An In-Depth Technical Guide to the Synthesis and Purification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the isotopically labeled compound, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This document details the synthetic pathway, experimental protocols, and purification strategies, supported by quantitative data and visualizations to aid in its practical application in research and development.

Introduction

This compound is a deuterated analog of N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine. The incorporation of deuterium isotopes in the N-acetyl group makes it a valuable internal standard for quantitative bioanalytical studies using mass spectrometry. Its structural similarity to metabolites of aromatic compounds makes it relevant in toxicology and drug metabolism research. This guide outlines a robust synthetic route and purification procedure to obtain this compound with high purity.

Synthetic Pathway

The synthesis of this compound is a two-step process commencing with the S-arylation of L-cysteine with a suitable 2,5-dimethylphenyl source, followed by N-acetylation using a deuterated acetylating agent.

A plausible and efficient synthetic route involves the initial preparation of S-(2,5-dimethylphenyl)-L-cysteine, which is then subjected to N-acetylation with acetic anhydride-d6.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of S-(2,5-dimethylphenyl)-L-cysteine (Intermediate)

This procedure is adapted from general methods for the synthesis of S-aryl-L-cysteine derivatives.

Materials:

-

L-cysteine

-

2,5-dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) oxide (Cu₂O)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

-

Water

Procedure:

-

Diazotization: A solution of 2,5-dimethylaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

-

Thiolation: In a separate flask, L-cysteine is dissolved in an aqueous solution of sodium hydroxide. Copper(I) oxide is added to this solution.

-

Coupling Reaction: The freshly prepared diazonium salt solution is added slowly to the L-cysteine solution at a controlled temperature, typically between 10-20 °C. The reaction mixture is stirred for several hours at room temperature.

-

Work-up and Isolation: The reaction mixture is filtered to remove any solid byproducts. The pH of the filtrate is adjusted to the isoelectric point of S-(2,5-dimethylphenyl)-L-cysteine to precipitate the product. The crude product is collected by filtration, washed with cold water and diethyl ether, and then dried under vacuum.

Synthesis of this compound (Final Product)

This procedure is adapted from general methods for the N-acetylation of amino acids.

Materials:

-

S-(2,5-dimethylphenyl)-L-cysteine (from step 3.1)

-

Acetic anhydride-d6

-

A suitable solvent (e.g., acetic acid, or an aqueous basic solution)

-

Water

-

Ethyl acetate

Procedure:

-

Acetylation: S-(2,5-dimethylphenyl)-L-cysteine is dissolved in a suitable solvent. Acetic anhydride-d6 is added portion-wise to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to acidic (pH 2-3) with hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Purification and Characterization

Purification is a critical step to ensure the high purity required for analytical standards.

Caption: General purification and characterization workflow.

Purification Methods:

-

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is typically determined empirically. A solvent system in which the product is soluble at high temperatures and insoluble at low temperatures is ideal.

-

Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a gradient of methanol in dichloromethane) is used to separate the target compound from impurities.

Characterization:

The identity and purity of the final product should be confirmed by various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of a signal for the N-acetyl protons in the ¹H NMR spectrum and the presence of a deuterated methyl carbon in the ¹³C NMR spectrum (if observable) would confirm the incorporation of deuterium.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The observed mass should correspond to the calculated mass of the deuterated compound.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

Data Presentation

The following tables summarize the key quantitative data for the target compound and its non-deuterated analog.

Table 1: Physicochemical Properties

| Property | This compound | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine |

| CAS Number | 1331909-07-9 | 581076-70-2 |

| Molecular Formula | C₁₃H₁₄D₃NO₃S | C₁₃H₁₇NO₃S |

| Molecular Weight | 270.36 g/mol | 267.34 g/mol |

| IUPAC Name | (2R)-2-acetamido-d₃-3-(2,5-dimethylphenyl)sulfanylpropanoic acid | (2R)-2-acetamido-3-(2,5-dimethylphenyl)sulfanylpropanoic acid |

Table 2: Expected Analytical Data (Illustrative)

| Analysis | Expected Results for this compound | Reference Data for Non-deuterated Analog |

| ¹H NMR | Absence of singlet around δ 2.0 ppm (N-acetyl protons). Presence of signals for aromatic and cysteine backbone protons. | Singlet around δ 2.0 ppm (3H, N-acetyl protons). Signals for aromatic and cysteine backbone protons. |

| Mass Spec (HRMS) | [M+H]⁺ = 271.11 (calculated) | [M+H]⁺ = 268.09 (calculated) |

| Purity (HPLC) | >98% | >98% |

Note: The analytical data presented in Table 2 are illustrative and should be confirmed by experimental analysis of the synthesized compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described two-step synthesis, involving S-arylation followed by deuterated N-acetylation, offers a reliable route to this valuable internal standard. Careful execution of the experimental protocols and rigorous purification are essential to obtain the high-purity material required for demanding analytical applications in drug development and scientific research.

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and metabolic pathways of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This deuterated mercapturic acid derivative is a valuable tool in analytical and drug metabolism studies, primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, a metabolite of p-xylene and 2,5-dimethylphenol. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and elucidates its formation via the mercapturic acid pathway.

Core Chemical Properties

This compound is the deuterated form of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, with three deuterium atoms on the acetyl group. This isotopic labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Source |

| Chemical Name | This compound | --- |

| Synonyms | N-Acetyl-S-(2,5-dimethylphenyl)-L-cysteine-d3; 2,5-DPMA-d3 | [1] |

| CAS Number | 1331909-07-9 | [1] |

| Molecular Formula | C13H14D3NO3S | [1] |

| Molecular Weight | 270.36 g/mol | [1] |

| Appearance | Pale Yellow Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator, Under Inert Atmosphere | [1] |

Experimental Protocols

Synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

A plausible two-step synthesis for the non-deuterated parent compound is outlined below. The synthesis of the deuterated analog would follow a similar procedure, utilizing deuterated acetic anhydride in the final step.

Step 1: Synthesis of S-(2,5-dimethylphenyl)-L-cysteine

This step involves the reaction of L-cysteine with a suitable 2,5-dimethylphenyl source. A common method for the preparation of S-aryl-cysteines is the reaction of cysteine with an aryl halide in the presence of a copper catalyst.

-

Materials: L-cysteine, 2,5-dimethyliodobenzene (or 2,5-dimethylbromobenzene), copper(I) iodide, a suitable base (e.g., sodium hydroxide), and a solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

Dissolve L-cysteine and the base in DMF.

-

Add copper(I) iodide and 2,5-dimethyliodobenzene to the solution.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and quench with an aqueous solution.

-

Extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to yield S-(2,5-dimethylphenyl)-L-cysteine.

-

Step 2: N-Acetylation of S-(2,5-dimethylphenyl)-L-cysteine

The final step is the acetylation of the amino group of the synthesized S-aryl-cysteine.

-

Materials: S-(2,5-dimethylphenyl)-L-cysteine, acetic anhydride (or deuterated acetic anhydride for the d3 analog), and a suitable solvent (e.g., acetic acid or a mixture of acetic acid and water).

-

Procedure:

-

Dissolve S-(2,5-dimethylphenyl)-L-cysteine in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (or deuterated acetic anhydride) to the solution while stirring.

-

Allow the reaction to proceed to completion, monitoring by TLC or HPLC.

-

The product can be isolated by precipitation upon addition of cold water or by evaporation of the solvent followed by purification.

-

Purify the final product, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, by recrystallization.

-

Analytical Methodology

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in biological matrices, using the deuterated -d3 analog as an internal standard.

-

Sample Preparation: Urine or plasma samples are typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be from the precursor ion ([M+H]+ or [M-H]-) to a characteristic product ion for both the analyte and the deuterated internal standard. A neutral loss of 129 Da in negative ion mode is characteristic of N-acetyl-cysteine conjugates[2].

-

Metabolic Pathway: Mercapturic Acid Formation

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid, a final product of the detoxification of xenobiotics. It is formed from 2,5-dimethylphenol, which is a metabolite of p-xylene. The pathway involves the conjugation of a reactive metabolite with glutathione (GSH), followed by enzymatic degradation and N-acetylation.

The key enzymatic steps are:

-

Phase I Metabolism: p-Xylene is oxidized by cytochrome P450 enzymes to form 2,5-dimethylphenol.

-

Glutathione Conjugation: 2,5-dimethylphenol can be further metabolized to a reactive intermediate (e.g., a quinone methide, although the exact intermediate is not definitively established for this specific compound), which is then conjugated with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs)[3][4].

-

Degradation of the Glutathione Conjugate: The resulting S-(2,5-dimethylphenyl)glutathione is sequentially hydrolyzed. First, γ-glutamyltransferase (GGT) removes the glutamyl residue[5][6].

-

Then, a dipeptidase cleaves the glycine residue, yielding S-(2,5-dimethylphenyl)-L-cysteine[7].

-

N-Acetylation: Finally, the cysteine conjugate is N-acetylated by an N-acetyltransferase (NAT), such as NAT8, using acetyl-CoA as the acetyl donor, to form the final mercapturic acid, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is then excreted in the urine[8].

Expected Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the 2,5-dimethylphenyl group, the methyl protons on the aromatic ring, the protons of the cysteine backbone (α-CH and β-CH₂), and the methyl protons of the N-acetyl group. For the -d3 analog, the signal for the N-acetyl protons would be absent.

-

¹³C NMR: The spectrum would display resonances for the aromatic carbons, the methyl carbons on the ring, the carbonyl carbons of the carboxylic acid and the amide, and the carbons of the cysteine backbone.

Mass Spectrometry (MS)

Mass spectral fragmentation of N-acetyl-S-aryl-L-cysteine derivatives typically involves characteristic losses.

-

Electron Ionization (EI) or Electrospray Ionization (ESI): The molecular ion peak ([M]⁺˙ or [M+H]⁺/[M-H]⁻) should be observable.

-

Fragmentation Pattern: Common fragmentation pathways include the loss of the N-acetyl group, cleavage of the C-S bond, and fragmentation of the cysteine moiety. A characteristic fragmentation in tandem MS (MS/MS) of N-acetyl-cysteine conjugates is the neutral loss of the N-acetyl-cysteine moiety or parts thereof[2][9].

Conclusion

This compound is a critical analytical standard for the study of p-xylene and 2,5-dimethylphenol metabolism. Understanding its chemical properties, synthesis, and metabolic formation is essential for researchers in toxicology, drug metabolism, and environmental health. The methodologies and pathways described in this guide provide a foundational framework for the practical application and further investigation of this compound.

References

- 1. brieflands.com [brieflands.com]

- 2. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of glutathione S-transferase inhibitors using dynamic combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutathione conjugate mediated toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acetylation of aromatic cysteine conjugates by recombinant human N-acetyltransferase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectra of cysteine derivates - PubMed [pubmed.ncbi.nlm.nih.gov]

role of deuterated standards in mass spectrometry

An In-depth Technical Guide to the Role of Deuterated Standards in Mass Spectrometry

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development and clinical research, the pursuit of the highest degree of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a benchmark for sensitivity and selectivity, but its reliability depends on managing analytical variability.[1] Deuterated internal standards are the undisputed gold standard for robust and reliable quantification.[1][2] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by its stable, heavier isotope, deuterium (²H).[1][3] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[1][3] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, quantitative data, and critical applications of deuterated internal standards in mass spectrometry.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The effectiveness of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][4] IDMS is a powerful analytical technique that provides highly accurate and precise quantification by correcting for sample loss and analytical variability.[4] The method involves adding a known quantity of an isotopically labeled version of the analyte (the deuterated standard) to every sample, calibrator, and quality control sample at the earliest stage of the sample preparation process.[5][6]

Because the deuterated standard is chemically and physically almost identical to the analyte, it experiences the same variations throughout the analytical workflow, from extraction and potential degradation to chromatographic separation and ionization.[4][5] Consequently, any loss of analyte during sample preparation or variations in instrument response will be mirrored by a proportional loss of the deuterated standard.[1][4] Quantification is based not on the absolute signal of the analyte, but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[5] This ratiometric measurement remains constant even if absolute signal intensities fluctuate, providing a level of accuracy and precision that is difficult to achieve with other methods.[5][6]

Caption: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

Key Advantages of Using Deuterated Standards

The use of deuterated internal standards provides numerous advantages, making them essential for high-quality quantitative analysis:

-

Correction for Matrix Effects : The co-elution of the deuterated standard with the analyte ensures that both experience the same degree of ion suppression or enhancement from the sample matrix.[7][8] This normalization is a key reason for their superiority over structural analogs.[2][4]

-

Compensation for Sample Preparation Variability : Since the standard is added at the beginning, it accounts for any analyte loss during extraction, evaporation, and reconstitution steps.[1][3] The analyte-to-standard ratio remains constant regardless of recovery efficiency.[1]

-

Normalization of Instrumental Variations : Deuterated standards correct for fluctuations in injection volume and variations in mass spectrometer response over time (instrument drift), leading to more precise and reproducible results.[1][7]

-

Enhanced Accuracy and Precision : By mitigating the most significant sources of error in LC-MS analysis, deuterated standards dramatically improve the accuracy and precision of quantitative results, which is critical for regulatory submissions and reliable decision-making.[3][9]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is widely recognized and recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][9][10][11]

Quantitative Data Presentation

The empirical benefits of using deuterated internal standards are evident when comparing assay performance metrics against methods using other types of standards or no standard at all.

Table 1: Typical Bioanalytical Method Validation Performance with a Deuterated Internal Standard

This table summarizes the performance of a typical LC-MS/MS assay for a small molecule drug in human plasma, demonstrating that assays using deuterated standards can readily meet regulatory requirements.

| Parameter | Regulatory Guideline | Observed Performance with Deuterated IS |

| Linearity (r²) | > 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | Achieved |

| Intra-assay Precision (%CV) | < 15% | 2.1 - 7.8% |

| Inter-assay Precision (%CV) | < 15% | 3.4 - 8.9% |

| Accuracy (% Recovery) | 85 - 115% | 92.5 - 108.3% |

Data is representative of typical assay performance as cited in literature.[1]

Table 2: Comparative Precision of Deuterated vs. Non-Deuterated (Analogue) Internal Standards

This table illustrates the superior precision achieved with a deuterated internal standard compared to a structurally similar, non-deuterated analogue for the analysis of quality control (QC) samples.

| QC Level | Deuterated IS (%CV) | Non-Deuterated IS (%CV) |

| Low QC | 4.5% | 9.8% |

| Medium QC | 3.1% | 7.5% |

| High QC | 2.8% | 6.2% |

Data illustrates the typically observed trend of improved precision (lower %CV) with deuterated standards.[2]

Detailed Experimental Protocols

The successful implementation of deuterated standards relies on meticulous and validated sample preparation. Below are generalized protocols for common bioanalytical workflows.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This is a rapid method for removing the majority of proteins from plasma, suitable for many small molecule analyses.[5][6]

-

Solution Preparation :

-

Prepare 1 mg/mL primary stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol).[5]

-

Create a series of analyte working solutions via serial dilution of the primary stock for calibration curve standards and Quality Control (QC) samples.[5]

-

Prepare an internal standard (IS) working spiking solution at a fixed concentration (e.g., 100 ng/mL) that provides a robust MS signal.[6]

-

-

Sample Spiking :

-

Precipitation :

-

Centrifugation :

-

Supernatant Transfer :

-

Carefully transfer the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.[5]

-

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by extracting the analyte into an immiscible organic solvent.[12]

-

Sample Spiking :

-

To 200 µL of a biological sample (e.g., plasma, urine) in a glass tube, add the deuterated IS working solution.

-

Vortex briefly to mix.

-

-

pH Adjustment (Optional) :

-

Add a small volume of buffer to adjust the sample pH to optimize the extraction efficiency for the analyte.

-

-

Extraction :

-

Add 1 mL of an appropriate, immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[3]

-

Vortex or mechanically shake for 5-10 minutes to facilitate the transfer of the analyte and IS into the organic phase.

-

-

Phase Separation :

-

Centrifuge at ~3,000 x g for 5 minutes to achieve complete phase separation.

-

-

Collection and Evaporation :

-

Carefully transfer the organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature (e.g., 40°C).[13]

-

-

Reconstitution :

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a more selective cleanup, resulting in cleaner extracts and reduced matrix effects.[6][12]

-

Sample Spiking and Pre-treatment :

-

Add the deuterated IS working solution to 1 mL of the sample (e.g., urine).[6]

-

Dilute the sample with an appropriate buffer as required by the SPE cartridge manufacturer.

-

-

Cartridge Conditioning :

-

Place SPE cartridges on a vacuum manifold.

-

Pass 1 mL of methanol through each cartridge, followed by 1 mL of water to condition the stationary phase. Do not allow the cartridge to dry out.[6]

-

-

Sample Loading :

-

Load the pre-treated sample onto the cartridge and apply a gentle vacuum to draw it through slowly.

-

-

Washing :

-

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove unretained matrix components.

-

-

Elution :

-

Elute the analyte and IS from the cartridge using a small volume of a strong organic solvent (e.g., methanol with 2% formic acid).

-

-

Evaporation and Reconstitution :

-

Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

-

Visualizing the Complete Experimental Workflow

The following diagram illustrates the logical flow of a typical quantitative bioanalysis experiment from sample receipt to final data reporting, highlighting the central role of the deuterated internal standard.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Troubleshooting Common Issues

While deuterated standards are the gold standard, challenges can arise. Understanding potential issues is key to robust method development.

Caption: A troubleshooting guide for common issues with deuterated standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and reproducible quantitative analysis.[1] Their ability to mimic the target analyte throughout the entire analytical workflow allows them to effectively compensate for nearly all sources of analytical variability, including matrix effects and sample processing losses.[3][4] This enables researchers, scientists, and drug development professionals to generate data of the highest accuracy and precision, ensuring confidence in analytical results that are critical for decision-making in research and regulated drug development.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. myadlm.org [myadlm.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. tandfonline.com [tandfonline.com]

- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

- 13. benchchem.com [benchchem.com]

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: An In-Depth Technical Guide to its Role as a Xylene Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylene, a prevalent aromatic hydrocarbon in industrial solvents and gasoline, undergoes extensive metabolism in the human body. While the primary metabolic pathway involves oxidation of the methyl groups to form methylhippuric acids, a minor but significant route involves the formation of mercapturic acids. This technical guide provides a comprehensive overview of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, a specific mercapturic acid derivative formed from the metabolism of p-xylene. Understanding the formation, quantification, and biological significance of this metabolite is crucial for assessing xylene exposure and its potential toxicological implications.

Metabolic Pathway of p-Xylene to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

The biotransformation of p-xylene into N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a multi-step process primarily occurring in the liver. The initial steps involve oxidation of the aromatic ring, followed by conjugation with glutathione and subsequent enzymatic modifications.

-

Ring Oxidation: p-Xylene is first metabolized by cytochrome P450 enzymes, leading to the formation of 2,5-dimethylphenol.

-

Glutathione Conjugation: The 2,5-dimethylphenol intermediate is believed to undergo further oxidation to a reactive electrophilic species. This reactive intermediate is then detoxified through conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).

-

Mercapturic Acid Pathway: The resulting glutathione conjugate is sequentially metabolized by peptidases to remove the glutamate and glycine residues, yielding a cysteine conjugate. Finally, N-acetyltransferase catalyzes the acetylation of the cysteine conjugate to form the stable and water-soluble mercapturic acid, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, which is then excreted in the urine.[1][2]

References

Technical Guide: Certificate of Analysis for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with a typical Certificate of Analysis (CoA) for the isotopically labeled compound N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3. This document is intended to serve as a detailed reference for researchers in drug metabolism, toxicology, and bioanalytical studies who utilize this standard.

Quantitative Data Summary

The following tables summarize the analytical data for a representative lot of this compound, a crucial internal standard for the quantification of the corresponding mercapturic acid metabolite of 2,5-dimethylbenzene (p-xylene).

Table 1: Product Identification and Chemical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | N-(acetyl-d3)-S-(2,5-dimethylphenyl)-L-cysteine, 2,5-DPMA-d3 |

| CAS Number | 1331909-07-9[1] |

| Molecular Formula | C₁₃H₁₄D₃NO₃S |

| Molecular Weight | 270.36 g/mol [1] |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol, DMSO, Acetonitrile |

Table 2: Quality Control and Purity Analysis

| Analytical Test | Method | Specification | Result |

| Purity (Assay) | HPLC-UV (214 nm) | ≥ 98.0% | 99.5% |

| Chemical Identity | LC-MS/MS | Conforms to structure | Conforms |

| Structural Confirmation | ¹H NMR, ²H NMR | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥ 99% Deuterium Incorporation | 99.6% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

| Residual Solvents | GC-HS | Meets USP <467> Requirements | Conforms |

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below. These protocols are representative of standard industry practices for the quality control of chemical reference standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main compound from any potential impurities.

-

Instrumentation: Agilent 1260 Infinity Series or equivalent, equipped with a diode array detector (DAD).

-

Column: C18 reverse-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (ACN). A typical starting condition could be 95:5 (Water:ACN) with a gradient to increase the ACN percentage over time.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 25 °C.[2]

-

Detection Wavelength: 214 nm.[3]

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution is prepared by accurately weighing approximately 1 mg of the standard and dissolving it in 1 mL of mobile phase. Working solutions are prepared by further dilution.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique confirms the molecular weight and provides structural information through fragmentation analysis.

-

Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is used for selective detection. The mass transition pair for N-acetylcysteine-d3 conjugates is typically monitored. For example, a precursor ion corresponding to [M+H]⁺ (m/z 271.1) would be selected and fragmented to produce characteristic product ions.[4]

-

Chromatography: A rapid gradient elution on a C18 column is used to separate the analyte from the matrix before it enters the mass spectrometer.

-

Data Analysis: The presence of the correct precursor ion and its specific fragmentation pattern confirms the identity of the compound.[5]

Structural and Isotopic Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and the position and extent of deuterium labeling.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum is compared to the expected spectrum of the non-deuterated analog. The absence or significant reduction of the signal corresponding to the acetyl protons confirms successful deuteration.

-

²H (Deuterium) NMR: This analysis is performed to directly observe the deuterium signal.[6] A strong singlet peak in the region expected for an acetyl group confirms the presence and high enrichment of deuterium at the specified position. This technique is highly effective for quantifying high levels of deuterium enrichment.

Water Content Determination by Karl Fischer Titration

This method specifically quantifies the water content in the material.

-

Principle: Based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.[7]

-

Method: Volumetric or coulometric Karl Fischer titration. Coulometric titration is preferred for very low water content.[7][8]

-

Procedure: A known weight of the sample is dissolved in a suitable anhydrous solvent (e.g., methanol) and titrated with the Karl Fischer reagent until the electrometric endpoint is reached.[9] The amount of water is calculated based on the volume of titrant consumed.[9]

Mandatory Visualizations

Metabolic Pathway of Xylene to Mercapturic Acid

The diagram below illustrates the metabolic detoxification pathway of aromatic hydrocarbons like 2,5-dimethylbenzene (p-xylene). This process, known as mercapturic acid synthesis, involves initial oxidation followed by conjugation with glutathione and subsequent enzymatic processing to yield the final excretable N-acetyl-cysteine conjugate.[10][11][12]

Caption: Metabolic activation and detoxification of p-xylene to its mercapturic acid derivative.

Certificate of Analysis (CoA) Generation Workflow

This workflow outlines the key stages in the quality control and certification process for a chemical reference standard, ensuring that the material meets all required specifications before release. A CoA is a critical document that guarantees product quality and compliance.[13][14][15]

Caption: Workflow for the quality control testing and generation of a Certificate of Analysis.

References

- 1. This compound [lgcstandards.com]

- 2. cdn.insights.bio [cdn.insights.bio]

- 3. ajpp.in [ajpp.in]

- 4. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 7. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 8. gmpinsiders.com [gmpinsiders.com]

- 9. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 10. [Xenobiotics and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New approaches to the metabolism of xylenes: verification of the formation of phenylmercapturic acid metabolites of xylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. datacor.com [datacor.com]

- 14. labguru.com [labguru.com]

- 15. What is a COA? Learn How to Automate Certificates of Analysis [thelabhq.com]

An In-depth Technical Guide to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, a deuterated mercapturic acid derivative of significant interest in toxicology, pharmacology, and drug development. This document details its commercial availability, its role as a biomarker in xenobiotic metabolism, and provides detailed experimental protocols for its quantification.

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is the mercapturic acid conjugate derived from the metabolism of 2,5-dimethylphenol, a xylenol isomer. Mercapturic acids are the final products of a major detoxification pathway for electrophilic compounds, which involves their conjugation with glutathione. As such, the quantification of specific mercapturic acids in biological fluids, such as urine, serves as a reliable method for biomonitoring exposure to parent xenobiotics.

The deuterated analog, this compound, is primarily utilized as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label ensures accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

Commercial Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table summarizes the key information from prominent suppliers.

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Simson Pharma Limited | OT43330001 | 1331909-07-9 | C₁₃H₁₄D₃NO₃S | 270.36 | High Quality | Accompanied by a Certificate of Analysis. |

| MedchemExpress | HY-144362S | 1331909-07-9 | C₁₃H₁₄D₃NO₃S | 270.36 | >98% | For research use only.[1] |

| Pharmaffiliates | PA STI 002600 | 1331909-07-9 | C₁₃H₁₄D₃NO₃S | 270.36 | Not Specified | Useful in organic synthesis.[2] |

| LGC Standards | TRC-A173772 | 1331909-07-9 | C₁₃H₁₄D₃NO₃S | 270.36 | Not Specified | Deuterium labeled.[3] |

| Sigma-Aldrich | AABH9A21AEE6 | 1331909-07-9 | C₁₃H₁₇O₃NS | 270.37 | Not Specified | Alias: N-(acetyl-d3)-S-(2,5-dimethylphenyl)-L-cysteine. |

| Toronto Research Chemicals (TRC) | A173772 | 1331909-07-9 | C₁₃H₁₄D₃NO₃S | 270.36 | Not Specified | Distributed through various vendors like Fisher Scientific. |

Biological Significance and Metabolic Pathway

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a metabolite of 2,5-dimethylphenol, a component of xylenols which are widely used industrial solvents. Exposure to xylenols can occur in occupational settings and through environmental sources. The metabolic pathway leading to the formation of this mercapturic acid is a critical detoxification process.

The pathway begins with the oxidation of 2,5-dimethylphenol, potentially forming a reactive electrophilic intermediate. This intermediate is then conjugated with the endogenous antioxidant glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate undergoes sequential enzymatic cleavage of the glutamate and glycine residues, followed by N-acetylation of the remaining cysteine conjugate to form the final mercapturic acid, which is then excreted in the urine.

Experimental Protocols

Quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in urine using its deuterated analog as an internal standard. Optimization of specific parameters may be required for individual instruments and applications.

4.1.1. Materials and Reagents

-

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Analyte Standard)

-

This compound (Internal Standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples (human or animal)

4.1.2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 20 µL of the this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

-

Add 400 µL of acidified methanol (0.1% formic acid) to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for a brief period, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Predicted):

-

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: The precursor ion would be the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 268.1. A likely product ion would result from the loss of the N-acetyl group (m/z 138.1) or cleavage of the cysteine side chain.

-

This compound: The precursor ion would be [M+H]⁺ with an m/z of 271.1. The corresponding product ion would also be shifted by 3 Da.

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument to achieve maximum signal intensity for the specified transitions.

-

Synthesis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Non-deuterated)

For researchers interested in synthesizing the non-deuterated standard, a plausible route involves the reaction of a suitable 2,5-dimethylbenzyl halide with N-acetyl-L-cysteine.

4.2.1. Materials

-

N-acetyl-L-cysteine

-

2,5-Dimethylbenzyl chloride (or bromide)

-

Sodium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

4.2.2. Procedure

-

Dissolve N-acetyl-L-cysteine in an aqueous ethanol solution.

-

Adjust the pH to basic (e.g., pH 9-10) with sodium hydroxide to deprotonate the thiol group, forming the thiolate.

-

Slowly add a solution of 2,5-dimethylbenzyl chloride in ethanol to the reaction mixture with stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitoring by TLC or LC-MS is recommended).

-

After the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: This is a generalized procedure and may require optimization of reaction conditions, stoichiometry, and purification methods.

Conclusion

This compound is an essential tool for the accurate biomonitoring of exposure to 2,5-dimethylphenol. Its use as an internal standard in LC-MS/MS methods allows for reliable quantification of the corresponding mercapturic acid metabolite in biological matrices. This guide provides researchers with the fundamental information needed to source this standard and to develop and implement robust analytical methods for its application in toxicology, occupational health, and drug metabolism studies.

References

Unveiling the Isotopic Signature of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of natural isotopic abundance, focusing on the xenobiotic metabolite N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine. We provide a detailed breakdown of its theoretical isotopic distribution, a comprehensive experimental protocol for its determination via mass spectrometry, and a visualization of its formation through the mercapturic acid pathway. This guide is intended to serve as a valuable resource for researchers in drug metabolism, toxicology, and analytical chemistry.

Theoretical Natural Isotopic Abundance

The natural isotopic abundance of a molecule is determined by the prevalence of the stable isotopes of its constituent elements. For N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, with the molecular formula C₁₃H₁₇NO₃S, the theoretical isotopic distribution is calculated based on the known natural abundances of the isotopes of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur.

The monoisotopic mass (M), representing the molecule constituted by the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S), serves as the reference point. The subsequent peaks in the mass spectrum (M+1, M+2, etc.) arise from the incorporation of heavier isotopes. The expected relative abundances of these isotopologues are crucial for the interpretation of mass spectrometry data, aiding in compound identification and purity assessment.

The following table summarizes the calculated theoretical isotopic abundance for N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

| Isotopologue | Relative Abundance (%) | Major Contributing Isotopes |

| M (Monoisotopic) | 100.00 | ¹²C₁₃ ¹H₁₇ ¹⁴N ¹⁶O₃ ³²S |

| M+1 | 15.17 | ¹³C, ¹⁵N |

| M+2 | 5.86 | ¹³C₂, ³⁴S, ¹⁸O |

| M+3 | 1.05 | ¹³C₃, ¹³C¹⁴S, ¹³C¹⁸O |

| M+4 | 0.14 | ¹³C₄, ¹³C₂³⁴S, ¹³C₂¹⁸O, ³⁶S |

Note: The relative abundances are calculated based on the probabilities of incorporating one or more heavy isotopes. The "Major Contributing Isotopes" column lists the primary drivers for each isotopologue peak.

Experimental Determination of Isotopic Abundance

The precise determination of the isotopic abundance of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is typically achieved using high-resolution mass spectrometry (HRMS), often coupled with a separation technique like liquid chromatography (LC).

Experimental Protocol: LC-HRMS Analysis

This protocol outlines a general procedure for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine to determine its isotopic distribution.

2.1.1. Materials and Reagents

-

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

LC-MS grade formic acid

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system

2.1.2. Sample Preparation

-

Prepare a stock solution of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working solutions at concentrations appropriate for the mass spectrometer's sensitivity (e.g., 1 µg/mL).

-

For analysis of biological samples, appropriate extraction and clean-up procedures (e.g., solid-phase extraction) must be employed to isolate the analyte and remove interfering matrix components.

2.1.3. LC-HRMS Parameters

-

Liquid Chromatography:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve good separation and peak shape for the analyte. For example, start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI), positive or negative mode (to be optimized for the analyte).

-

Mass Analyzer: High-resolution analyzer (e.g., Orbitrap or TOF).

-

Resolution: Set to a high value (e.g., > 60,000 FWHM) to resolve isotopic peaks.

-

Scan Range: A narrow scan range around the expected m/z of the analyte (e.g., m/z 250-300).

-

Data Acquisition: Full scan mode.

-

2.1.4. Data Analysis

-

Extract the mass spectrum for the chromatographic peak corresponding to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine.

-

Identify the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).

-

Determine the accurate mass and relative intensity of each isotopic peak.

-

Compare the experimentally observed isotopic distribution with the theoretically calculated distribution. Software tools are often used for this comparison and to calculate the goodness of fit.

Visualizing Key Pathways and Workflows

Diagrams are essential for representing complex biological and experimental processes. The following visualizations were created using the DOT language to illustrate the metabolic formation of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine and the experimental workflow for its isotopic analysis.

Caption: Experimental Workflow for Isotopic Abundance Determination.

Caption: Mercapturic Acid Pathway.

Methodological & Application

Application Note: Quantitative Analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human plasma. N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a potential biomarker of exposure to 2,5-dimethylphenol. This method utilizes a stable isotope-labeled internal standard (N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3) to ensure high accuracy and precision. Sample preparation is performed by a straightforward protein precipitation procedure. The method is intended for use in clinical research, toxicology studies, and drug development applications where monitoring of this metabolite is required.

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid derivative that can be formed as a metabolite of 2,5-dimethylphenol, a compound used in various industrial applications. Accurate and reliable quantification of this metabolite in biological matrices such as plasma is crucial for assessing exposure and understanding its toxicokinetics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such bioanalytical applications. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the results.[1]

Experimental

Materials and Reagents

-

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (purity ≥98%)

-

This compound (purity ≥98%)[1]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA)

Standard Solutions

Stock Solutions (1 mg/mL):

-

Analyte stock solution was prepared by dissolving N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in methanol.

-

Internal standard (IS) stock solution was prepared by dissolving this compound in methanol.

Working Solutions:

-

Calibration standards and quality control (QC) samples were prepared by serial dilution of the analyte stock solution in a surrogate matrix (e.g., 5% bovine serum albumin in phosphate-buffered saline) to the desired concentrations.

-

The IS working solution was prepared by diluting the IS stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

-

Internal Standard Spiking: Add 20 µL of the IS working solution (100 ng/mL) to each tube.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry:

-

System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): The MRM transitions for the analyte and internal standard are listed in Table 1. These transitions are predicted based on the structures and would require experimental optimization.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA guidance).[2][3][4] Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Predicted MRM Transitions and Mass Spectrometer Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine | 268.1 | 140.1 | 100 | To be optimized |

| This compound | 271.1 | 143.1 | 100 | To be optimized |

Table 2: Method Validation Summary (Hypothetical Data)

| Validation Parameter | Acceptance Criteria | Result |

| Linearity | ||

| Calibration Range | - | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Accuracy & Precision | ||

| LLOQ (1 ng/mL) | Accuracy: ±20%, Precision (CV): ≤20% | Accuracy: 95.5%, Precision: 12.3% |

| Low QC (3 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Accuracy: 102.1%, Precision: 8.7% |

| Mid QC (100 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Accuracy: 98.9%, Precision: 6.5% |

| High QC (800 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Accuracy: 101.3%, Precision: 5.2% |

| Limits | ||

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL |

| Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10, within accuracy/precision limits | 1.0 ng/mL |

| Recovery | ||

| Extraction Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | ||

| IS Normalized Matrix Factor | CV ≤ 15% | 7.8% |

| Stability | ||

| Bench-top (4h, RT) | % Change within ±15% | -4.2% |

| Freeze-Thaw (3 cycles) | % Change within ±15% | -6.8% |

| Long-term (-80°C, 30 days) | % Change within ±15% | -9.1% |

Experimental Workflow and Signaling Pathway Diagrams

References

Application Notes and Protocols for the Urinary Analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine is a mercapturic acid conjugate and a urinary biomarker for assessing human exposure to p-xylene, a common industrial solvent. The quantification of this biomarker is crucial for toxicological studies, occupational health monitoring, and in the development of drugs where p-xylene might be a metabolite or an impurity. The use of a stable isotope-labeled internal standard, such as N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3, is essential for accurate and precise quantification using isotope dilution mass spectrometry. This technique corrects for variations in sample preparation and matrix effects, ensuring high-quality data.[1]

These application notes provide a detailed protocol for the analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with its deuterated internal standard.

Metabolic Pathway of p-Xylene

The formation of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in the body follows a well-established detoxification pathway for aromatic hydrocarbons. Initially, p-xylene undergoes oxidation, a reaction often mediated by cytochrome P450 enzymes. The resulting electrophilic metabolite can then be conjugated with glutathione (GSH). This conjugate is further metabolized through the mercapturic acid pathway to yield the final N-acetylated cysteine derivative, which is then excreted in the urine.

Caption: Metabolic conversion of p-xylene to its urinary mercapturic acid metabolite.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the quantitative analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in urine.

Materials and Reagents

-

N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine (Analyte standard)

-

This compound (Internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (≥98%)

-

Human urine (control matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Equipment

-

Liquid chromatograph (UPLC or HPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and internal standard in methanol to prepare individual stock solutions.

-

Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate analyte stock solution with control urine.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the intermediate internal standard stock solution with 50:50 methanol:water.

Sample Preparation

A simple "dilute and shoot" method or a more rigorous solid-phase extraction (SPE) can be employed depending on the required sensitivity and cleanliness of the sample.

Method 1: Dilute and Shoot

-

Thaw urine samples to room temperature and vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 10 minutes.

-

To 100 µL of the supernatant, add 10 µL of the internal standard spiking solution.

-

Add 890 µL of 0.1% formic acid in water.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE)

-

Thaw and centrifuge urine samples as described above.

-

To 1 mL of urine supernatant, add 20 µL of the internal standard spiking solution.

-

Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the urine sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Workflow for urine sample preparation for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Key MRM Transitions (Predicted): A common fragmentation for N-acetylcysteine conjugates in negative ion mode is the neutral loss of the N-acetylcysteine moiety (129 Da).[2] The exact precursor and product ions should be optimized by infusing the standard solutions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine | 268.1 | 139.1 | 100 | -20 |

| This compound | 271.1 | 139.1 | 100 | -20 |

Note: The collision energy is a starting point and requires optimization for your specific instrument.

Data Presentation and Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized below.

Calibration Curve and Linearity

A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity should be assessed over the expected concentration range in biological samples.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Calibration Range | e.g., 1 - 1000 ng/mL |

Accuracy and Precision

The accuracy and precision of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Low | ≤ 15% | ≤ 15% | 85 - 115% |

| Medium | ≤ 15% | ≤ 15% | 85 - 115% |

| High | ≤ 15% | ≤ 15% | 85 - 115% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

| Parameter | Typical Value |

| LOD | ~0.5 ng/mL |

| LOQ | ~1.5 ng/mL |

Conclusion

The presented application notes and protocols provide a comprehensive framework for the quantitative analysis of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine in human urine using its deuterated internal standard, this compound. The use of LC-MS/MS with isotope dilution ensures a highly selective, sensitive, and accurate method suitable for various research and clinical applications. Adherence to the detailed protocols and proper method validation will yield reliable data for assessing exposure to p-xylene and for its application in drug development studies.

References

- 1. Quantitative determination of N-acetyl(-L-)cysteine derivatives in human urine by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Internal Standard Spiking with N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine-d3 as an internal standard in the quantitative analysis of its non-deuterated analog, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The non-deuterated compound is a mercapturic acid derivative and a known urinary metabolite of exposure to p-xylene. Accurate quantification of this biomarker is crucial for toxicological studies and human biomonitoring of xylene exposure. The use of a stable isotope-labeled internal standard like this compound is the gold standard for such analyses, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1][2][3][4][5]

Analyte and Internal Standard Information

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine | 581076-70-2 | C13H17NO3S | 267.34 |

| This compound | 1331909-07-9 | C13H14D3NO3S | 270.36 |

Metabolic Pathway of p-Xylene to N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine

The analyte, N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine, is a downstream metabolite of p-xylene. The metabolic pathway involves the initial oxidation of a methyl group, followed by conjugation with glutathione, and subsequent enzymatic degradation to the final mercapturic acid product, which is then excreted in the urine.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-Acetyl-S-(2,5-dimethylbenzene)-L-cysteine and dissolve it in 1 mL of methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard stock solution should be diluted to an appropriate working concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation from Urine

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of the analyte from urine samples.

-